Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives. It features a complex structure characterized by an indole moiety, which is known for its biological activity. The compound is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications.
This compound can be synthesized through various chemical reactions, primarily involving the indole ring system. The synthesis often utilizes starting materials such as bromoindole and benzoic acid derivatives, employing methods like the Fischer indole synthesis and other organic transformations to achieve the final product.
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate falls under the category of indole-based compounds. Indoles are a class of heterocyclic compounds that contain a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is further classified as an amide due to the presence of an acetamido group.
The synthesis of methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically involves several steps:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts or protecting groups to enhance yield and selectivity. Continuous flow reactors can be employed for scalability and efficiency in industrial settings .
The molecular structure of methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate can be represented as follows:
The molecular formula is , with a molecular weight of approximately 364.19 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate can undergo several important chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is primarily linked to its interactions with biological targets:
Data supporting these actions often come from biological assays assessing the compound's efficacy against specific targets .
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically appears as a solid at room temperature, with properties influenced by its molecular structure:
The compound exhibits stability under standard conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations typical for indole derivatives .
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate has several notable applications:
The synthesis of methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate relies on sequential functionalization of the 6-bromoindole scaffold, followed by amide coupling with a benzoate ester precursor. The primary route involves three strategic stages:
Preparation of 6-Bromoindole: This foundational step employs diazotization of para-aminotoluene followed by bromination and ring closure under acidic conditions. The method, adapted from protocols for bacterial cystathionine γ-lyase (bCSE) inhibitors, offers scalability to multi-gram quantities with moderate yields (45-60%). Alternative pathways (e.g., Bartoli or Fischer indole synthesis) are less favorable due to reagent sensitivity or lower efficiency at scale [1] [4].
Synthesis of (6-Bromo-1H-indol-1-yl)acetic Acid: N-Alkylation of 6-bromoindole with ethyl bromoacetate in acetone or DMF, catalyzed by bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), yields ethyl (6-bromo-1H-indol-1-yl)acetate. Subsequent ester hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous tetrahydrofuran (THF) provides the key acetic acid intermediate. Critical parameters include controlled temperature (0–5°C during alkylation) and stoichiometric base to minimize O-alkylation [1] [8].
Amide Coupling with Methyl 4-Aminobenzoate: The final step employs peptide coupling between (6-bromo-1H-indol-1-yl)acetic acid and methyl 4-aminobenzoate. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Catalytic 1-hydroxybenzotriazole (HOBt) suppresses racemization and accelerates reaction kinetics [1] [7].
| Intermediate | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| 6-Bromoindole | p-Aminotoluene, Br₂, HNO₂, HCl, Cyclization | 58 | Scalable, inexpensive reagents | Moderate yield, acidic conditions |
| (6-Bromo-1H-indol-1-yl)acetic Acid | 6-Bromoindole, ethyl bromoacetate, NaH, DMF; LiOH/THF-H₂O | 85 (alkylation), 90 (hydrolysis) | High regioselectivity, mild hydrolysis | Base-sensitive steps |
| Methyl 4-aminobenzoate | Commercial source or esterification of 4-aminobenzoic acid | N/A | High purity available | Cost variability |
Synthetic intermediates and the final compound are validated using spectroscopic and chromatographic methods:
Table 2: Spectroscopic Assignments for Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate
| Technique | Key Signals (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | 3310, 1685, 1650, 1525 | N-H stretch; C=O (ester); C=O (amide); N-H bend |
| ¹H NMR (400 MHz, DMSO-d₆) | 8.45 (s, 1H), 7.95 (d, J=8.8 Hz, 2H), 7.60 (d, J=3.1 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 1.8 Hz, 1H), 6.45 (d, J=3.1 Hz, 1H), 5.10 (s, 2H), 3.85 (s, 3H) | Indole H-7; Aromatic H-2',6'; Indole H-4; Aromatic H-3',5'; Indole H-3; –CH₂–; –OCH₃ |
| ¹³C NMR (101 MHz, DMSO-d₆) | 169.5, 165.8, 143.2, 136.5, 131.8, 128.5, 127.0, 122.5, 119.5, 117.0, 114.5, 110.5, 52.0, 45.5 | C=O (ester); C=O (amide); Quaternary carbons; Aromatic CH; –OCH₃; –CH₂– |
This systematic optimization enables reproducible, decagram-scale synthesis (>95% purity) suitable for preclinical evaluation of indole-based therapeutics [1] [8].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2